Propanamide, N-(4,6-diphenyl-2-pyrimidinyl)-2-methyl-
Description
Propanamide, N-(4,6-diphenyl-2-pyrimidinyl)-2-methyl- (hereafter referred to as the "target compound") is a substituted propanamide derivative featuring a 4,6-diphenylpyrimidinyl moiety. While direct structural data for this compound is absent in the provided evidence, its closest analogs (e.g., ) share key features: a pyrimidinyl core with aryl substituents and a propanamide side chain.
Properties
CAS No. |
820961-68-0 |
|---|---|
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C20H19N3O/c1-14(2)19(24)23-20-21-17(15-9-5-3-6-10-15)13-18(22-20)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,21,22,23,24) |
InChI Key |
AGCKGTMTDBKSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylpropanamide ()
- Molecular Formula : C₁₆H₂₀N₄O₃S
- Key Features : A sulfamoylphenyl group links the pyrimidinyl (4,6-dimethyl) and propanamide (2-methyl) moieties.
b. N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide ()
- Molecular Formula : C₁₇H₂₂N₄O₃S
- Key Features : A 2,2-dimethylpropanamide (pivalamide) group replaces the 2-methylpropanamide in .
- Comparison :
c. N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide ()
- Molecular Formula : C₁₆H₂₄N₂O₂
- Key Features : A piperidinyl group with methoxymethyl and phenyl substituents.
- The target compound’s diphenylpyrimidinyl group is more suited for kinase inhibition or herbicidal activity due to its planar, aromatic structure .
Physicochemical and Pharmacokinetic Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
- Key Observations :
a. Herbicidal Activity ()
- Propanamide derivatives like "propanamide, 2-amino-3-phenyl" exhibit bioherbicidal properties via inhibition of acetolactate synthase (ALS).
- Comparison : The target compound’s diphenylpyrimidinyl group may enhance ALS binding affinity compared to simpler phenyl or pyridinyl substituents .
b. Pharmaceutical Potential ()
- ’s piperidinylpropanamide is a pharmaceutical intermediate, possibly for opioid analogs.
- ’s acetamide derivative with a sulfanylpyrimidinyl group highlights the role of pyrimidine in antiviral or antibacterial agents.
- Comparison : The target compound’s rigid pyrimidinyl core aligns with kinase inhibitor scaffolds (e.g., JAK/STAT inhibitors), though direct evidence is lacking .
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